Cas no 50863-02-0 (N-(5-bromo-2-nitrophenyl)acetamide)

N-(5-bromo-2-nitrophenyl)acetamide is a brominated nitro-substituted acetanilide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromo group at the 5-position and a nitro group at the 2-position of the phenyl ring—make it a versatile intermediate for further functionalization, particularly in heterocyclic chemistry and drug development. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in reactions such as nucleophilic substitutions or reductions. Its well-defined reactivity profile allows for precise control in synthetic pathways, making it valuable for constructing complex molecular architectures. Suitable for use in controlled environments with proper handling precautions due to its nitro and bromo substituents.
N-(5-bromo-2-nitrophenyl)acetamide structure
50863-02-0 structure
Product name:N-(5-bromo-2-nitrophenyl)acetamide
CAS No:50863-02-0
MF:C8H7BrN2O3
MW:259.056781053543
CID:2829514
PubChem ID:3368439

N-(5-bromo-2-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-bromo-2-nitrophenyl)acetamide
    • 5-Brom-2-nitro-acetanilid;5-bromo-2-nitroacetanilide;
    • DTXSID70391876
    • N-{5-bromo-2-nitrophenyl}acetamide
    • Acetamide, N-(5-bromo-2-nitrophenyl)-
    • 50863-02-0
    • SR-01000038229
    • AE-848/34430041
    • SR-01000038229-1
    • SCHEMBL1841366
    • OZYXAZLLOVTHKF-UHFFFAOYSA-N
    • Inchi: InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • InChI Key: OZYXAZLLOVTHKF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 257.96400
  • Monoisotopic Mass: 257.96400Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 78.41000
  • LogP: 3.48840

N-(5-bromo-2-nitrophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-17083-5.0g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
5.0g
$859.0 2023-02-09
Enamine
EN300-17083-10g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
10g
$1080.0 2023-09-20
Enamine
EN300-17083-5g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
5g
$859.0 2023-09-20
Enamine
EN300-17083-10.0g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
10.0g
$1080.0 2023-02-09
Enamine
EN300-17083-2.5g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
2.5g
$680.0 2023-09-20
Enamine
EN300-17083-1.0g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
1.0g
$328.0 2023-02-09
Enamine
EN300-17083-1g
N-(5-bromo-2-nitrophenyl)acetamide
50863-02-0
1g
$328.0 2023-09-20

N-(5-bromo-2-nitrophenyl)acetamide Production Method

Additional information on N-(5-bromo-2-nitrophenyl)acetamide

N-(5-Bromo-2-Nitrophenyl)Acetamide: A Comprehensive Overview

N-(5-Bromo-2-Nitrophenyl)Acetamide, also known by its CAS number 50863-02-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and an acetamide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable subject for research and application.

The molecular structure of N-(5-Bromo-2-Nitrophenyl)Acetamide consists of a benzene ring substituted with bromine at the 5-position and a nitro group at the 2-position. The acetamide group is attached to the benzene ring via an amide bond. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, leading to interesting electronic properties. Recent studies have explored the impact of these substituents on the compound's reactivity and stability, shedding light on its potential applications in various chemical reactions.

One of the key areas of research involving N-(5-Bromo-2-Nitrophenyl)Acetamide is its role in organic synthesis. The bromine atom at the 5-position makes it an excellent substrate for nucleophilic aromatic substitution reactions. Researchers have demonstrated that this compound can undergo substitution reactions under specific conditions, leading to the formation of novel aromatic compounds. These findings have implications for drug discovery and materials development, where precise control over molecular structure is crucial.

In addition to its synthetic applications, N-(5-Bromo-2-Nitrophenyl)Acetamide has been studied for its potential in catalysis. The nitro group at the 2-position acts as an electron-withdrawing group, which can enhance the acidity of certain protons in the molecule. This property has been leveraged in catalytic cycles, where the compound serves as a catalyst for various organic transformations. Recent advancements in this area have focused on optimizing reaction conditions to maximize catalytic efficiency.

The electronic properties of N-(5-Bromo-2-Nitrophenyl)Acetamide also make it a promising candidate for use in electronic materials. The combination of bromine and nitro groups introduces significant electron deficiency into the aromatic ring, which can be advantageous in applications such as organic semiconductors or photovoltaic materials. Preliminary studies have shown that thin films prepared from this compound exhibit desirable electronic characteristics, paving the way for further exploration in this domain.

From a toxicological perspective, N-(5-Bromo-2-Nitrophenyl)Acetamide has been subjected to rigorous safety assessments. Recent research has focused on understanding its potential toxicity to human cells and its biodegradation pathways in environmental systems. These studies aim to ensure that any future applications of this compound are conducted safely and responsibly.

In conclusion, N-(5-Bromo-2-Nitrophenyl)Acetamide (CAS No 50863-02-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and practical development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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